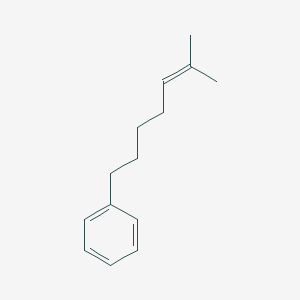
1,1'-(Ethene-1,2-diyl)diazulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethene-1,2-diyl)diazulene is an organic compound characterized by the presence of two azulene units connected via an ethene bridge. Azulene, known for its deep blue color, is a non-benzenoid aromatic hydrocarbon. The ethene bridge introduces a degree of unsaturation, making the compound interesting for various chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethene-1,2-diyl)diazulene typically involves the coupling of two azulene units through an ethene linkage. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the ethene bridge. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for 1,1’-(Ethene-1,2-diyl)diazulene are not well-documented, large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. Catalytic processes and continuous flow reactors might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Ethene-1,2-diyl)diazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation using catalysts such as palladium on carbon can reduce the ethene bridge to an ethane bridge.
Substitution: Electrophilic substitution reactions can occur on the azulene rings, with reagents like bromine or nitric acid introducing halogen or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: 1,1’-(Ethane-1,2-diyl)diazulene.
Substitution: Halogenated or nitrated derivatives of 1,1’-(Ethene-1,2-diyl)diazulene.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethene-1,2-diyl)diazulene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and dyes due to its unique electronic properties.
Wirkmechanismus
The mechanism by which 1,1’-(Ethene-1,2-diyl)diazulene exerts its effects depends on the specific application. In biological systems, it may interact with cellular components through π-π stacking interactions or hydrogen bonding. The ethene bridge can also participate in conjugation, affecting the electronic distribution and reactivity of the molecule.
Molecular Targets and Pathways:
Cellular Membranes: Interaction with lipid bilayers, potentially altering membrane fluidity and function.
Enzymes: Inhibition or activation of specific enzymes through binding to active sites or allosteric sites.
DNA/RNA: Intercalation between nucleic acid bases, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Ethene-1,2-diyl)dibenzene: Similar structure but with benzene rings instead of azulene.
1,1’-(Ethane-1,2-diyl)diazulene: Saturated version of the compound.
Azulene Derivatives: Various substituted azulenes with different functional groups.
Uniqueness: 1,1’-(Ethene-1,2-diyl)diazulene stands out due to the presence of the ethene bridge, which introduces unique electronic properties and reactivity compared to its saturated or benzene analogs
Eigenschaften
CAS-Nummer |
94132-18-0 |
|---|---|
Molekularformel |
C22H16 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1-(2-azulen-1-ylethenyl)azulene |
InChI |
InChI=1S/C22H16/c1-3-7-17-11-13-19(21(17)9-5-1)15-16-20-14-12-18-8-4-2-6-10-22(18)20/h1-16H |
InChI-Schlüssel |
AWIHACLPIMKXFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC3=C4C=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


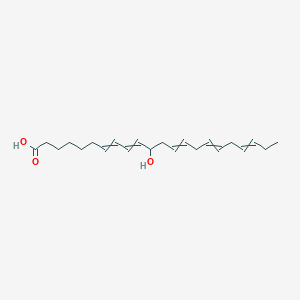
![5-{[2-(2-Ethoxyethoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14344818.png)
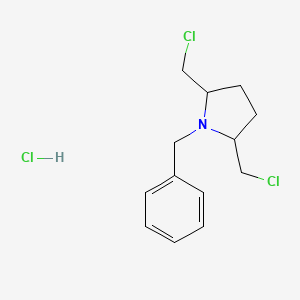

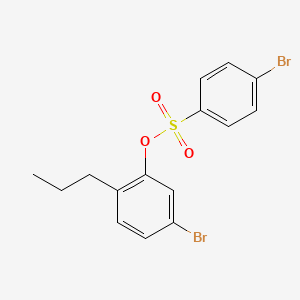
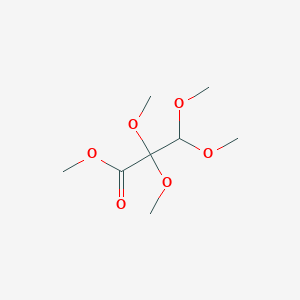

![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)

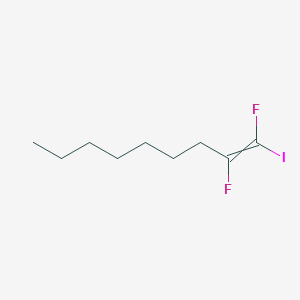
![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
